![molecular formula C21H21NO4S2 B2979905 Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941936-22-7](/img/structure/B2979905.png)
Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate” is a complex organic compound that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . Thiophene derivatives are known to have diverse applications in medicinal chemistry .
Scientific Research Applications
Organic Synthesis Methodologies
Research in organic synthesis has focused on developing efficient reactions to create thiophene derivatives due to their relevance in pharmaceuticals and materials science. For example, a study highlighted a facile four-component Gewald reaction under organocatalyzed aqueous conditions, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene efficiently at room temperature (Abaee & Cheraghi, 2013). Another research demonstrated the highly efficient one-pot, three-component synthesis of 1,5-benzodiazepine derivatives, showcasing the versatility of thiophene derivatives in synthesizing complex molecules (Li & Wang, 2014).
Biological Activities
Thiophene derivatives have been explored for their antimicrobial properties. For instance, new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives were synthesized using a thiophene carboxylate starting material and tested for their antimicrobial activity. Compounds exhibited significant antibacterial and antifungal activities, underscoring the potential of thiophene derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010). Another study synthesized thiophene-containing compounds with pronounced anti-proliferative activity, highlighting their selectivity towards certain tumor cell types, which could guide the development of new anticancer therapies (Thomas et al., 2017).
Material Science
The structural and electronic properties of thiophene derivatives make them suitable for applications in material science, including organic electronics and photovoltaics. A study on the crystal structure of a thiophene derivative emphasized its potential in designing materials with specific optical and electronic characteristics (Nagaraju et al., 2018).
Future Directions
properties
IUPAC Name |
methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-22(17-8-6-5-7-9-17)28(24,25)20-18(14-27-19(20)21(23)26-3)16-12-10-15(2)11-13-16/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMCOPLVPLVZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[ethyl(phenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
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